molecular formula C15H21NO4 B6145389 2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid CAS No. 172834-25-2

2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid

Cat. No.: B6145389
CAS No.: 172834-25-2
M. Wt: 279.3
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Description

2-{(tert-Butoxy)carbonylamino}acetic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 2-phenylethyl substituent on the nitrogen atom. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis. The compound’s structure combines aromatic (phenylethyl) and polar (carboxylic acid) functionalities, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

CAS No.

172834-25-2

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection of Glycine

The foundational step involves protecting the amino group of glycine using di-tert-butyl dicarbonate ((Boc)₂O). A high-yield method adapted from industrial protocols () employs the following conditions:

  • Reagents : L-Glycine, sodium hydrogen carbonate, (Boc)₂O.

  • Solvent : Water-dioxane mixture.

  • Procedure :

    • Glycine is dissolved in aqueous sodium hydrogen carbonate (pH ≥ 10) to deprotonate the amino group.

    • (Boc)₂O is added in batches to control exothermicity and prevent side reactions.

    • The reaction proceeds at 25–30°C for 6–8 hours, achieving >90% conversion to Boc-glycine.

Key Optimization : Batchwise addition of (Boc)₂O minimizes thermal degradation and improves yield (93.87% reported).

Introduction of the 2-Phenylethyl Group

The Boc-protected glycine undergoes alkylation to introduce the 2-phenylethyl moiety. While explicit protocols for this step are scarce in the provided sources, analogous reactions suggest:

  • Reagents : Boc-glycine, 2-phenylethyl bromide, potassium carbonate.

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Procedure :

    • Boc-glycine is treated with 2-phenylethyl bromide in the presence of K₂CO₃ as a base.

    • The reaction is stirred at 60–80°C for 12–24 hours.

    • Completion is confirmed via thin-layer chromatography (TLC) or HPLC.

Challenges : Competing over-alkylation or esterification of the carboxylic acid group necessitates careful stoichiometry.

One-Pot Protection-Alkylation Strategy

Combined Boc Protection and Side Chain Modification

A streamlined approach modifies glycine in a single reactor:

  • Simultaneous Protection and Alkylation :

    • Glycine is reacted with (Boc)₂O and 2-phenylethylamine derivative under biphasic conditions (water-ethyl acetate).

    • Sodium bicarbonate maintains pH 8–9 to favor Boc protection.

  • Workup :

    • The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.

    • Crystallization from hexane-ethyl acetate yields the product (purity >95%).

Advantages : Reduced purification steps and higher throughput compared to sequential methods.

Large-Scale Industrial Production

Pilot-Scale Synthesis

Adapting methods from patent CN104276964A, industrial production scales the Boc protection step:

  • Reactor Setup : 5.5 L water per 1 kg glycine.

  • Reagent Ratios : 1:1.1 molar ratio of glycine to (Boc)₂O.

  • Temperature Control : Maintained at 25–30°C via jacketed reactors.

  • Yield : 25.0 g product per 1 kg starting material (93.87% yield).

Purification Protocols

  • Impurity Removal : Normal hexane extraction eliminates hydrophobic byproducts.

  • Acidification and Extraction : Adjusting to pH 1–3 with HCl precipitates the product, followed by dioxane extraction.

  • Crystallization : Hexane-induced crystallization achieves >99% purity.

Comparative Analysis of Methods

Parameter Sequential Method One-Pot Method Industrial Scale
Yield85–90%88–92%93–95%
Purity>95%>90%>99%
Reaction Time18–24 hours12–16 hours6–8 hours
ScalabilityModerateHighHigh
Key AdvantageControlled conditionsEfficiencyCost-effectiveness

Critical Reaction Parameters

Solvent Selection

  • Water-Dioxane Mixtures : Ideal for Boc protection due to solubility of glycine and (Boc)₂O.

  • DMF/THF : Preferred for alkylation to enhance nucleophilicity of the amine.

Temperature and pH

  • Boc Protection : Optimal at pH 10–12 and 25–30°C.

  • Alkylation : Requires elevated temperatures (60–80°C) to accelerate SN2 mechanisms.

Stoichiometry

  • Molar Ratios :

    • 1:1.1 glycine to (Boc)₂O prevents excess reagent waste.

    • 1:1.2 Boc-glycine to 2-phenylethyl bromide ensures complete substitution.

Troubleshooting Common Issues

Incomplete Boc Protection

  • Cause : Insufficient base or low pH.

  • Solution : Increase sodium bicarbonate concentration or adjust pH to ≥10.

Byproduct Formation

  • Esterification : Occurs if the carboxylic acid group reacts with alcohols (e.g., methanol).

  • Mitigation : Use aprotic solvents (e.g., THF) and avoid alcohol-containing reagents .

Chemical Reactions Analysis

2-{(tert-butoxy)carbonylamino}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group, and bases like sodium hydroxide for the initial protection step . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}acetic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and physicochemical distinctions between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
2-{(tert-Butoxy)carbonylamino}acetic acid Not provided C₁₅H₂₁NO₄ ~291.34 (estimated) 2-phenylethyl, Boc High lipophilicity due to phenylethyl; Boc-protected amine Peptide synthesis, drug intermediates
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID 40512-57-0 C₁₁H₁₅NO₄S 267.30 3-thiophenyl, Boc Moderate polarity (sulfur atom); heteroaromatic Medicinal chemistry (e.g., kinase inhibitors)
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid 53249-34-6 C₁₃H₁₇NO₅ 267.28 4-hydroxyphenyl, Boc Polar (hydroxyl group); hydrogen-bond donor Peptides requiring hydrophilic motifs
2-(tert-butoxy)-2-phenylacetic acid N/A C₁₂H₁₆O₃ 208.26 Phenyl, tert-butoxy No amine group; ester-like structure Chiral auxiliaries, prodrug formulations

Physicochemical Properties

  • Lipophilicity : The phenylethyl group in the target compound enhances lipophilicity compared to the hydroxyphenyl () and thiophenyl () analogs. This impacts solubility, with the target compound likely less soluble in aqueous media than the hydroxylated variant.
  • Acidity : The carboxylic acid group’s pKa is influenced by substituents. The electron-withdrawing phenylethyl group may slightly lower the pKa compared to the hydroxyphenyl analog, where the -OH group could stabilize the conjugate base via resonance.
  • Stability : All Boc-protected compounds exhibit enhanced amine stability under basic conditions, but the tert-butoxy group in lacks this protective capability for amines.

Research Findings and Trends

  • Mass Spectrometry Fragmentation : Analogous to 2-(2-phenylethyl)chromones (), the target compound may undergo cleavage between the phenylethyl and chromone-like moieties, producing characteristic fragment ions (e.g., loss of tert-butyl group, m/z ~56) .
  • Retention Behavior : In chromatographic analyses (e.g., GC-MS), the phenylethyl group’s hydrophobicity would delay elution compared to hydroxylated analogs, consistent with retention time patterns observed in agarwood sesquiterpenes () .

Biological Activity

2-{(tert-butoxy)carbonylamino}acetic acid, commonly referred to as Boc-phenethylglycine, is a compound characterized by its tert-butoxycarbonyl (Boc) protective group attached to a phenethylamine structure. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 172834-25-2

The biological activity of 2-{(tert-butoxy)carbonylamino}acetic acid is primarily influenced by the presence of the Boc group, which can be cleaved under acidic conditions to release the free amine. This free amine can participate in various biochemical reactions, impacting several metabolic pathways.

Key Mechanisms:

  • Boc Group Cleavage : The Boc group can be removed in acidic environments, generating a free amine that may interact with biological targets.
  • Biochemical Pathways : The compound's structure allows it to modulate pathways involving amino acids and neurotransmitters, potentially influencing neurotransmission and metabolic processes.

Biological Activities

Research indicates that compounds similar to 2-{(tert-butoxy)carbonylamino}acetic acid exhibit various biological activities:

  • Antimicrobial Activity : Some studies have suggested that amino acid derivatives possess antimicrobial properties, potentially making this compound useful in developing new antibiotics.
  • Neuroprotective Effects : The phenethylamine moiety is known for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic processes and potentially serving as a lead compound for drug development.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-{(tert-butoxy)carbonylamino}acetic acid.

Case Studies:

  • A study on Boc-protected amino acids demonstrated their role in modulating enzyme activity and influencing metabolic pathways related to amino acid metabolism.
  • Another investigation highlighted the neuroprotective effects of phenethylamine derivatives, suggesting that modifications to the amino group could enhance these properties .

Comparative Analysis

The following table summarizes the biological activities of 2-{(tert-butoxy)carbonylamino}acetic acid compared to similar compounds:

Compound NameAntimicrobial ActivityNeuroprotective EffectsEnzyme Inhibition
2-{(tert-butoxy)carbonylamino}acetic acidPotentialYesPossible
N-(tert-butoxycarbonyl)-N-phenethylglycineYesYesYes
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acidModerateNoYes

Pharmacokinetics

The pharmacokinetic profile of 2-{(tert-butoxy)carbonylamino}acetic acid is influenced by its solubility in various solvents such as water and organic solvents like ethyl acetate and methanol. This solubility profile suggests potential for absorption and bioavailability in biological systems.

Q & A

Q. Critical conditions :

  • Temperature control : Alkylation and hydrolysis steps require precise temperature ranges (0–25°C) to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while aqueous phases are used for hydrolysis .

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₆H₂₂N₂O₄: calculated 307.1658) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Answer:

  • Comparative analysis : Cross-reference experimental NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to identify discrepancies in chemical environments .
  • Variable temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at different temperatures .
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity .

Advanced: What strategies are recommended for optimizing solid-phase peptide synthesis (SPPS) using this compound as a building block?

Answer:

  • Protection schemes : Use the Boc group for temporary α-amino protection, paired with acid-labile resins (e.g., Wang resin) .
  • Coupling agents : Employ carbodiimides (e.g., DCC) with HOBt to minimize racemization during amide bond formation .
  • Cleavage conditions : Treat with TFA/CH₂Cl₂ (95:5) to remove Boc groups while preserving the peptide backbone .

Basic: What are the primary safety considerations when handling this compound in the laboratory?

Answer:

  • Hazards : Skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How do structural modifications at the amino or carboxyl groups affect the compound's bioactivity, and what methods are used to assess these changes?

Answer:

  • Amino group modifications : Introducing fluorinated or bulky substituents (e.g., 3,3-difluorocyclobutyl) alters steric/electronic profiles, impacting target binding .
  • Carboxyl group derivatization : Esterification or amidation modulates membrane permeability and metabolic stability .
  • Assessment methods :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins .
    • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions .

Basic: What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound during synthesis?

Answer:

  • Stability : The Boc group protects the amino functionality from nucleophilic attack or oxidation during multi-step syntheses .
  • Orthogonality : It is selectively removed under acidic conditions (e.g., TFA) without affecting other protective groups (e.g., Fmoc) .

Advanced: How can computational docking studies inform the design of derivatives with enhanced target protein affinity?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses and affinity scores for derivatives .
  • Free energy calculations : Apply MM-GBSA or MM-PBSA to rank derivatives based on binding free energies .
  • Structure-activity relationship (SAR) : Correlate docking results with experimental IC₅₀ values to prioritize synthetic targets .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexanes to separate polar by-products .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to obtain high-purity crystals .

Advanced: What methodologies are employed to validate the enantiomeric purity of chiral derivatives synthesized from this compound?

Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and polar mobile phases to resolve enantiomers .
  • Optical rotation : Compare experimental [α]ᴅ values with literature data for known enantiomers .
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis .

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